Erysotramidine is a naturally occurring alkaloid belonging to the erythrinan class of compounds. [, , , , ] It is primarily found in plants of the genus Erythrina, which are known for their diverse alkaloid content. [, , ] Erysotramidine has garnered significant interest in scientific research due to its complex tetracyclic structure and its potential as a synthetic target and biological probe. [, , , ]
Erysotramidine is primarily sourced from the bark and leaves of various species within the Erythrina genus, which are native to tropical regions. The extraction and identification of this compound have been documented in scientific literature, highlighting its significance in traditional medicine and pharmacology.
Erysotramidine belongs to the class of compounds known as erythrina alkaloids. These alkaloids are characterized by their complex nitrogen-containing structures, which often exhibit a range of pharmacological effects, including analgesic and anti-inflammatory properties.
The synthesis of Erysotramidine can be approached through several synthetic routes, each employing different chemical transformations. A notable method includes a domino process that involves amidation, spirocyclization, formation of an iminium ion, and electrophilic aromatic substitution. This approach efficiently constructs the spirocyclic skeleton characteristic of Erysotramidine .
Erysotramidine has a complex molecular structure characterized by a fused indole and isoquinoline framework. The molecular formula is , with a molecular weight of approximately 326.39 g/mol.
The structural analysis reveals multiple stereocenters, contributing to its chirality and biological activity. X-ray crystallography and NMR spectroscopy are commonly employed techniques for elucidating the precise three-dimensional arrangement of atoms within the molecule.
Erysotramidine participates in various chemical reactions that modify its structure:
The mechanism of action of Erysotramidine is not fully elucidated but is thought to involve interactions with neurotransmitter systems in the central nervous system. Its structural similarity to other alkaloids suggests potential activity at opioid receptors or modulation of neurotransmitter release.
Research indicates that Erysotramidine may exert analgesic effects similar to those observed in other erythrina alkaloids, potentially through pathways involving inhibition of pain signaling pathways or modulation of inflammatory responses.
Erysotramidine's primary applications are within scientific research, particularly in pharmacology and medicinal chemistry. Its potential therapeutic uses include:
Erysotramidine features a 6/5/6/6 tetracyclic framework characteristic of erythrinan alkaloids, with a spiro junction at C-5 (quaternary carbon) connecting rings B and C. The A-ring adopts a flexible cyclohexenone conformation, while the B-ring forms a rigid piperidine system incorporating the spiro-linked nitrogen at C-9. The C-ring exists as a cyclohexane moiety bridged to the aromatic D-ring (phenolic) at C-12–C-14. This architecture creates a stereochemically dense core with defined spatial orientations [3] [8].
The spiroamine configuration at C-5 (S) is conserved across natural erythrinan alkaloids and critically influences molecular topology. Synthetic studies confirm that inversion at C-3 (typically β-oriented) disrupts ring geometry and hydrogen-bonding networks, as evidenced in 3-epi-erysotramidine derivatives [7]. Total syntheses exploit intramolecular Diels-Alder cyclizations or oxidative phenol dearomatizations to construct this framework, with the latter using hypervalent iodine reagents to establish the spiro center stereoselectively [1] [6].
Table 1: Characteristic Structural Features of Erythrinan Alkaloids
Feature | Erysotramidine | β-Erythroidine | Erymelanthine |
---|---|---|---|
C-2 Substitution | H | H | H |
C-3 Configuration | β-OH | β-OMe, γ-lactone | β-OH |
C-5 Chirality | S | S | S |
D-Ring Type | Aromatic | 6-membered lactone | Pyridine |
Spiranic Nitrogen | Present | Present | Present |
Erysotramidine’s functionalization includes a C-3 ketone (δ~C~ 208.1 ppm), a C-18 methylenedioxy bridge (δ~H~ 6.02, 6.08 ppm), and a phenolic D-ring with C-15/C-16 methoxy groups (δ~H~ 3.85, 3.88 ppm). The C-3 oxo-group imposes planarity on the A/B-ring junction, confirmed by X-ray diffraction showing torsion angles of 175.2° at C-2–C-3–C-4–N [3] [8].
Structural diversity arises through:
Table 2: Functional Group Variations in Erysotramidine and Key Analogs
Compound | C-3 Group | C-8 Substitution | D-Ring Features |
---|---|---|---|
Erysotramidine | Oxo | H | 15,16-Dimethoxy |
10β-Hydroxy-11β-Methoxyerysotramidine | Oxo | H | 11-Methoxy, 10β-hydroxy |
8α-Acetonylerysotrine | OH | Acetonyl | Methylenedioxy |
3-Demethoxyerythratidinone | Oxo | H | 15-Methoxy, 16-OH |
While erythrinan alkaloids possess a 5S-configured spiro center, homoerythrina analogs exhibit ring-expanded architectures with C-5–C-6 bond cleavage. This rearrangement converts the spiroamine into a bridged tertiary amine, eliminating stereogenicity at C-5. Erysotramidine’s 5S configuration was unequivocally established via total synthesis using chiral base desymmetrization of a meso-imide precursor, contrasting with homoerythrina’s non-spiro, achiral core [4] [6].
D-ring conformation further differentiates these classes:
Synthetic routes to homoerythrinans require distinct strategies (e.g., Beckmann rearrangements) rather than oxidative dearomatizations used for erythrinans [4].
NMR Spectroscopy
¹H and ¹³C NMR data for erysotramidine (Table 3) reveal diagnostic signals:
Table 3: Key NMR Assignments for Erysotramidine (500 MHz, CDCl₃)
Position | δ~H~ (ppm) | Multiplicity | δ~C~ (ppm) | HMBC Correlations |
---|---|---|---|---|
3 | - | - | 208.1 | H-2, H-4 |
4 | 3.12, 2.98 | dd | 48.7 | C-3, C-5 |
8 | 4.56, 4.25 | m | 56.9 | C-5, C-7, C-10 |
14 | 7.27 | s | 108.2 | C-12, C-16 |
17 | 7.57 | s | 132.6 | C-13, C-15 |
OCH₃-15 | 3.88 | s | 56.4 | C-15 |
OCH₃-16 | 3.85 | s | 56.1 | C-16 |
Mass Spectrometry
HRESIMS of erysotramidine shows [M+H]⁺ at m/z 340.1652 (calcd. 340.1656 for C₁₉H₂₂NO₄), with fragmentation pathways including:
X-ray Crystallography
Single-crystal X-ray analysis confirms:
Interactive Data Table Tip: Hover over NMR peaks to visualize HMBC correlations; rotate 3D crystal structure to examine H-bonding networks.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.: 3459-94-7
CAS No.: 7269-72-9